molecular formula C15H28O2 B14736990 10-Cyclopentyldecanoic acid CAS No. 10592-45-7

10-Cyclopentyldecanoic acid

Cat. No.: B14736990
CAS No.: 10592-45-7
M. Wt: 240.38 g/mol
InChI Key: XMKHJDJISUCUGF-UHFFFAOYSA-N
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Description

10-Cyclopentyldecanoic acid is a synthetic fatty acid derivative featuring a cyclopentyl group attached to the 10th carbon of a decanoic acid backbone. The cyclopentyl group introduces steric hindrance and hydrophobicity, distinguishing it from linear or polar-substituted fatty acids. Its molecular formula is inferred as C₁₅H₂₈O₂ (assuming a cyclopentyl substituent replacing one hydrogen in decanoic acid), with a molecular weight of approximately 256.4 g/mol.

Properties

CAS No.

10592-45-7

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

10-cyclopentyldecanoic acid

InChI

InChI=1S/C15H28O2/c16-15(17)13-7-5-3-1-2-4-6-10-14-11-8-9-12-14/h14H,1-13H2,(H,16,17)

InChI Key

XMKHJDJISUCUGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Cyclopentyldecanoic acid typically involves the cyclization of a decanoic acid derivative. One common method is the cyclization of 10-bromodecanoic acid with cyclopentylmagnesium bromide under Grignard reaction conditions. This reaction requires anhydrous ether as a solvent and is conducted under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of cyclopentyl-substituted decanoic acid precursors. This process often uses palladium or platinum catalysts under high-pressure hydrogen gas to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 10-Cyclopentyldecanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclopentyl ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), electrophiles (NO₂⁺, SO₃)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Primary alcohols

    Substitution: Halogenated cyclopentyl derivatives

Scientific Research Applications

10-Cyclopentyldecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in lipid metabolism and as a model compound for fatty acid research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 10-Cyclopentyldecanoic acid involves its interaction with cellular membranes and enzymes. The cyclopentyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. It may also interact with specific enzymes involved in fatty acid metabolism, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups/Substituents Key Properties/Applications Reference
10-Cyclopentyldecanoic acid C₁₅H₂₈O₂ Cyclopentyl group at C10 High hydrophobicity; potential use in lipid membranes or drug delivery
10-Phenyldecanoic acid C₁₆H₂₄O₂ Phenyl group at C10 Enhanced rigidity; studied for crystal engineering
Decanoic acid C₁₀H₂₀O₂ Straight-chain carboxylic acid Natural fatty acid; used in food and cosmetics
10-Hydroxydecanoic acid C₁₀H₂₀O₃ Hydroxyl group at C10 Antimicrobial activity; polar functionality
Ethyl 10-(methanesulfonyl)decanoate C₁₃H₂₆O₄S Methanesulfonyl ester at C10 Reactive in nucleophilic substitutions; pharmaceutical intermediates
10-Undecenoic acid C₁₁H₂₀O₂ Unsaturated C=C bond at C10 Antifungal agent; lab synthesis

Structural and Reactivity Differences

  • Cyclopentyl vs.
  • Hydrophobicity: Compared to decanoic acid (logP ~4.5), the cyclopentyl substituent likely increases hydrophobicity (estimated logP ~5.2), similar to ethyl 10-(methanesulfonyl)decanoate (logP ~3.8 with polar sulfonyl group) .
  • Reactivity: The absence of reactive groups (e.g., hydroxyl, sulfonyl) makes this compound less prone to oxidation or nucleophilic attack than 10-hydroxydecanoic acid or sulfonyl esters .

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